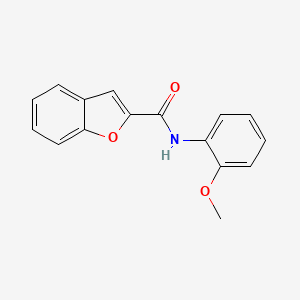
3,4,7-trimethyl-N-(4-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of chemicals known for their complex molecular structure and potential for diverse biological activities. Such compounds are synthesized and analyzed for various properties, including binding affinities, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of complex indole derivatives often involves multi-step reactions, including condensation, cyclization, and functionalization processes. For example, derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and related analogs have been synthesized to evaluate their D(2)-like receptor binding affinity, demonstrating the intricate steps involved in the synthesis of such compounds (Pinna et al., 2002).
Molecular Structure Analysis
The molecular structure of closely related compounds reveals significant details about the interaction of functional groups and the overall conformation of the molecule. Crystal and molecular structure analyses, such as those performed on related compounds, provide insights into the stereochemistry and molecular interactions at play (Ashraf et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving indole derivatives can vary widely, including nitration, bromination, and cycloaddition reactions, demonstrating the reactivity of different positions within the molecule and the influence of substituents on these reactions (Tolkunov et al., 1995).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and optical rotation, can be significantly influenced by the molecular structure and the presence of specific functional groups. The solvent dependence of optical rotation in similar compounds highlights the complex interplay between molecular structure and physical properties (Deguchi et al., 1993).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with biological molecules, are crucial for understanding the potential applications of these compounds. Studies on the synthesis and properties of related compounds shed light on the chemical behavior and potential utility of such molecules (Shaabani et al., 2009).
Applications De Recherche Scientifique
Synthesis Methods and Derivatives
- Efficient Synthesis Techniques: Research by Tozawa et al. (2005) demonstrates an effective method for synthesizing carboxamides, employing tetrakis(pyridin-2-yloxy)silane as a mild coupling reagent, which could be relevant for synthesizing structurally complex compounds like the one mentioned (Tozawa, Yamane, & Mukaiyama, 2005). This method highlights the potential for creating diverse carboxamide derivatives through a mild dehydration process.
- Heterocyclic Derivative Syntheses: Bacchi et al. (2005) focused on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to yield heterocyclic derivatives, including tetrahydrofuran and oxazoline derivatives (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005). This study suggests potential pathways for synthesizing novel heterocyclic frameworks that might include or be related to the target compound.
Potential Applications and Properties
- Anticonflict Activity and Memory Impairment: A study by Kawakubo et al. (1990) on bioisosteres of beta-carbolines, including 1,2,3,4-tetrahydro[1]benzothieno[2,3-c]pyridines, revealed potent anticonflict activity and lessening of memory impairment (Kawakubo, Okazaki, Nagatani, Takao, Hasimoto, & Sugihara, 1990). These findings indicate potential therapeutic research applications of structurally related compounds in neuropsychopharmacology.
- Organotin Mediated Nitration: Research by Favresse et al. (2000) on the nitration of heteroaromatic series using organotin and tetranitromethane or dinitrogen tetroxide presents a method that could be applicable to the functionalization of compounds similar to the one , thus affecting their physical and chemical properties (Favresse, Fargeas, Charrue, Lebret, Piteau, & Quintard, 2000).
Propriétés
IUPAC Name |
3,4,7-trimethyl-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-15-6-7-16(2)21-20(15)17(3)22(25-21)23(27)26(14-19-5-4-12-28-19)13-18-8-10-24-11-9-18/h6-11,19,25H,4-5,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPBBTZIXXFYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(NC2=C(C=C1)C)C(=O)N(CC3CCCO3)CC4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,7-trimethyl-N-(4-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-dimethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5543372.png)
![5-chloro-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile](/img/structure/B5543375.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5543383.png)
![2-methyl-8-(5-phenylpentanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543396.png)
![9-(2-methylthieno[3,2-d]pyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5543401.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 2-furoate](/img/structure/B5543403.png)

![N,N-dimethyl-2-({[3-(3-thienyl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5543411.png)
![N-isopropyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5543430.png)
![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5543438.png)
![4-[(4-methylbenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543447.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5543455.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide](/img/structure/B5543464.png)